![molecular formula C16H13ClN2O4S B2743602 4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine CAS No. 862794-50-1](/img/structure/B2743602.png)
4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine” is a complex organic molecule that contains several functional groups, including a sulfonyl group, a furan ring, an oxazole ring, and an amine group . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl group, furan ring, oxazole ring, and amine group would all contribute to the overall structure .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the sulfonyl group could participate in sulfonylation reactions, the furan ring could undergo electrophilic aromatic substitution, and the amine group could undergo reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar groups, its melting and boiling points would be influenced by the strength of intermolecular forces, and its reactivity would be determined by the presence of reactive functional groups .Applications De Recherche Scientifique
Synthesis and Antiviral Activity
A study by Chen et al. (2010) describes the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from 4-chlorobenzoic acid, investigating their antiviral activities. This research showcases the potential antiviral applications of sulfonamide derivatives, indicating that compounds with similar structures may possess antiviral properties against specific viruses, such as the tobacco mosaic virus (Chen et al., 2010).
Sulfonamide Derivatives and Their Potential
Cremlyn et al. (1990) explored the synthesis of sulfonyl derivatives of 2,5-diphenylfurazan, providing insights into the chemical behaviors and potential applications of sulfonyl derivatives in the development of novel compounds with varied functionalities. This work indicates the versatility of sulfonyl derivatives in chemical synthesis and their potential in creating novel materials or pharmaceuticals (Cremlyn et al., 1990).
Antimicrobial Agents from Thiadiazole Derivatives
Research by Sah et al. (2014) on the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents highlights the antimicrobial potential of thiadiazole derivatives. This study underscores the relevance of such compounds in developing new antimicrobial agents, suggesting that similar sulfonamide derivatives may also have applications in combating microbial infections (Sah et al., 2014).
Luminescence and Electronic Effects
Fedyunyaeva and Shershukov (1993) investigated the synthesis of 4-(5-aryl-2-oxazolyl)benzenesulfonic acid derivatives containing a dimethylamino group, studying their spectral and luminescence properties. This research highlights the potential of sulfonamide derivatives in developing compounds with specific optical properties, useful in materials science and sensor technology (Fedyunyaeva & Shershukov, 1993).
Chemical Transformations and Novel Derivatives
Hartman and Halczenko (1990) discussed the synthesis and derivatization of 4-arylsulfonylthiophene- and furan-2-sulfonamides, emphasizing the chemical transformations that lead to novel derivatives with potential applications in various fields, including pharmaceuticals and materials science (Hartman & Halczenko, 1990).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-prop-2-enyl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S/c1-2-9-18-15-16(19-14(23-15)13-4-3-10-22-13)24(20,21)12-7-5-11(17)6-8-12/h2-8,10,18H,1,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWLCMHTGZLFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2743521.png)
![4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol](/img/structure/B2743522.png)
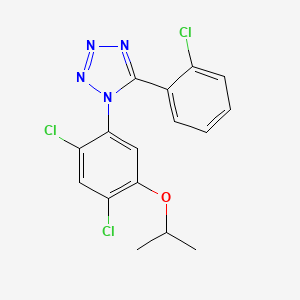
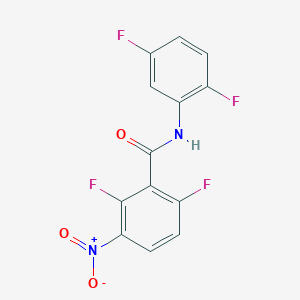
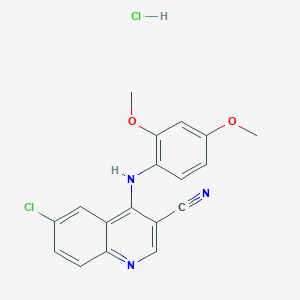
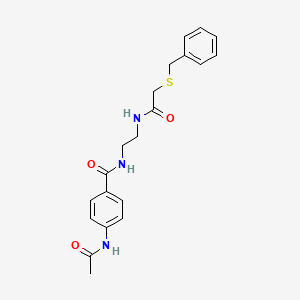

![2-cyclopentyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2743532.png)
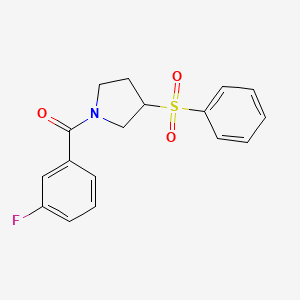
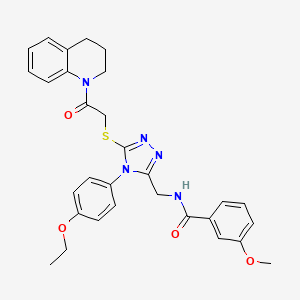
![N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2743537.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2-amine](/img/structure/B2743538.png)
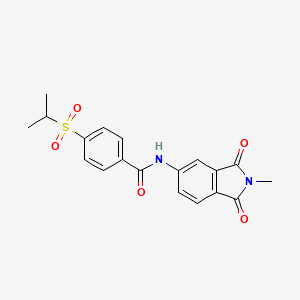
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2743542.png)